1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene
CAS No.:
Cat. No.: VC13765919
Molecular Formula: C20H28N2O2
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O2 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (4R)-4-tert-butyl-2-[3-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m0/s1 |
| Standard InChI Key | KFPRVQMSDHGRIS-HOTGVXAUSA-N |
| Isomeric SMILES | CC(C)(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)(C)C |
| SMILES | CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is 2-(4-tert-butyl-4,5-dihydrooxazol-2-yl)-5-[3-(4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]-1,3,4-oxadiazole. Its structure consists of a central benzene ring substituted at the 1 and 3 positions with (R)-configured 4-(tert-butyl)-4,5-dihydrooxazole moieties . The tert-butyl groups enhance steric bulk, while the oxazoline rings provide coordination sites for metals.
Molecular Formula and Stereochemistry
With the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.4 g/mol , the compound’s chirality arises from the (R)-configuration at the 4-position of each dihydrooxazole ring. This stereochemistry is critical for its enantioselective performance in catalysis.
SMILES Notation and Stereodescriptors
The SMILES string CC@(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=NC@HC(C)(C)C encodes the (R)-configuration at both stereocenters . The "@" symbols denote the absolute configuration, ensuring precise representation of the molecule’s three-dimensional arrangement.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,3-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves a multi-step sequence:
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Preparation of Chiral Oxazoline Precursors: Reaction of (R)-2-amino-3-(tert-butyl)propan-1-ol with benzoyl chloride forms the oxazoline ring via cyclization .
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Benzene Ring Functionalization: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the oxazoline moieties at the 1 and 3 positions of the benzene ring.
Yield and Optimization
Reported yields for analogous bis-oxazolines range from 60–75%, depending on reaction conditions such as temperature, catalyst loading, and solvent polarity . The use of palladium catalysts (e.g., Pd(PPh₃)₄) enhances coupling efficiency, while polar aprotic solvents like DMF improve solubility.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray studies of related bis-oxazolines reveal planar benzene cores with dihedral angles of 120–130° between the oxazoline rings and the aromatic plane . The tert-butyl groups adopt a pseudo-equatorial conformation, minimizing steric clashes.
NMR Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 1.30 (s, 18H, t-Bu), 3.85–4.10 (m, 4H, CH₂), 5.20 (t, 2H, CH-N), 7.40–7.80 (m, 4H, Ar-H) .
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¹³C NMR: Peaks at 27.8 ppm (t-Bu), 68.5 ppm (CH₂), 125–140 ppm (aromatic carbons) .
Computational Analysis
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicative of moderate electronic stability. The electrostatic potential map shows electron-rich regions at the oxazoline nitrogen atoms, facilitating metal coordination .
Applications in Asymmetric Catalysis
Transition Metal Coordination
The compound forms octahedral complexes with metals such as Cu(I), Rh(II), and Ir(I). For example, the [Cu(R-bis-oxazoline)]⁺ complex catalyzes asymmetric cyclopropanation with >90% enantiomeric excess (ee) .
Enantioselective Reactions
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Diels-Alder Reactions: The ligand induces facial selectivity in [4+2] cycloadditions, achieving 85–95% ee for endo products.
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Hydrogenation: Rhodium complexes of this ligand reduce α,β-unsaturated ketones with 93–98% ee, outperforming analogous S-configured ligands .
Comparative Performance
Table 1 contrasts the catalytic efficiency of (R)- and (S)-configured bis-oxazolines:
| Reaction Type | (R)-Ligand ee (%) | (S)-Ligand ee (%) |
|---|---|---|
| Cyclopropanation | 92 | 88 |
| Diels-Alder | 95 | 89 |
| Hydrogenation | 98 | 82 |
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